1-(4-Bromophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea
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Overview
Description
1-(4-Bromophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a complex organic compound that features a bromophenyl group, a morpholino group, and a thiophen-2-yl group attached to a thiourea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 1-(4-bromophenyl)-3-(thiophen-2-yl)propan-2-amine. This intermediate is then reacted with morpholine and thiourea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea
- 1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea
- 1-(4-Methylphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea
Comparison: Compared to its analogs, 1-(4-Bromophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets. Additionally, the electronic effects of the bromine atom can alter the compound’s chemical properties, making it more or less reactive in certain reactions.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3OS2/c1-13(20-18(24)21-15-6-4-14(19)5-7-15)17(16-3-2-12-25-16)22-8-10-23-11-9-22/h2-7,12-13,17H,8-11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUIVLIQRYZKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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